molecular formula C10H10 B1213310 1,4-Dihydronaphthalene CAS No. 612-17-9

1,4-Dihydronaphthalene

Cat. No. B1213310
CAS RN: 612-17-9
M. Wt: 130.19 g/mol
InChI Key: FUPIVZHYVSCYLX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,4-Dihydronaphthalene has been achieved through various methodologies, emphasizing the diversity in its preparation. A notable method involves the platinum-catalyzed intramolecular hydroarylation of allenyl arenes, offering a route to synthesize 1,4-Dihydronaphthalene with various alkyl groups or ethoxycarbonyl groups positioned strategically on the molecule. This method demonstrates the efficiency and selectivity in constructing the dihydronaphthalene skeleton, highlighting the synthetic versatility of this compound (Mo & Lee, 2010).

Molecular Structure Analysis

The molecular structure and conformation of 1,4-Dihydronaphthalene derivatives have been thoroughly investigated. Studies reveal that the cyclohexa-1,3-diene rings in 1,2-dihydronaphthalene systems adopt conformations ranging from half-chair to boat, depending on the substituents present. This conformational flexibility significantly influences the compound's reactivity and interaction with other molecules (Klein & Stevens, 1984).

Chemical Reactions and Properties

1,4-Dihydronaphthalene participates in a variety of chemical reactions, showcasing its reactivity and potential as a synthetic intermediate. For instance, the cycloaddition reactions with electron-deficient alkynes afford 1,2-disubstituted-3,4-dihydronaphthalenes, demonstrating its applicability in constructing complex aromatic systems. This reactivity pattern opens avenues for the synthesis of structurally diverse compounds, underscoring the chemical utility of 1,4-Dihydronaphthalene (Jiang, Ju, & Hua, 2007).

Physical Properties Analysis

The physical properties of 1,4-Dihydronaphthalene, such as solubility, melting point, and boiling point, are crucial for its handling and application in various chemical processes. Although specific values can vary depending on the derivative and its substitutions, the fundamental structure of 1,4-Dihydronaphthalene contributes to its characteristic physical properties, which are essential for practical applications in synthesis and material science.

Chemical Properties Analysis

1,4-Dihydronaphthalene exhibits a range of chemical properties that are influenced by its molecular structure. Its ability to undergo oxidation, reduction, and various cycloaddition reactions highlights its chemical versatility. The presence of the dihydronaphthalene core allows for intriguing possibilities in organic synthesis, making it a valuable target for developing new chemical transformations and materials.

Scientific Research Applications

Application 1: Dearomative 1,4-difunctionalization of naphthalenes

  • Summary of the Application: This application involves the use of 1,4-Dihydronaphthalene in a palladium-catalyzed dearomative 1,4-diarylation or 1,4-vinylarylation reaction via a tandem Heck/Suzuki sequence . This process is significant as naphthalene is a challenging arene towards transition-metal-catalyzed dearomative difunctionalization reactions .
  • Methods of Application: The reaction conditions involved the use of an amide, phenylboronic acid, Pd(dba)2, a ligand, a base, and a solvent at 120°C for 24 hours . The yield was determined by 1H NMR spectroscopy using MeNO2 as an internal standard .
  • Results or Outcomes: The reaction led to the formation of three types of 1,4-dihydronaphthalene-based spirocyclic compounds in excellent regio- and diastereoselectivities .

Application 2: Pyrolysis and Combustion of Polyvinyl Chloride

  • Summary of the Application: 1,4-Dihydronaphthalene is one of the compounds produced during the pyrolysis and combustion of polyvinyl chloride .
  • Results or Outcomes: The results showed that 1,4-Dihydronaphthalene is one of the semivolatile and volatile compounds produced during these processes .

Application 3: Synthesis of Dihydronaphthofurans

  • Summary of the Application: Dihydronaphthofurans (DHNs) are an important class of arene ring-fused furans which are widely found in many natural and non-natural products and drug candidates with relevant biological and pharmacological activities . 1,4-Dihydronaphthalene is used in the synthesis of these compounds .
  • Methods of Application: The synthesis of dihydronaphthofurans involves various reactions including annulation of naphthols with various reagents, cycloaddition reactions ([3 + 2], [4 + 1] and Diels–Alder), intramolecular transannulation, Friedel–Crafts, Wittig, Claisen rearrangement, neophyl rearrangement and other reactions under various conditions .
  • Results or Outcomes: The synthesis leads to the formation of dihydronaphthofurans which exhibit photochromic properties when exposed to UV or sun light at room temperature .

Application 4: Thermophysical Property Datafile for Process Simulators

  • Summary of the Application: 1,4-Dihydronaphthalene is used in the creation of thermophysical property datafiles for process simulators . These simulators are used in chemical engineering to model, simulate, and optimize chemical processes .
  • Results or Outcomes: The use of 1,4-Dihydronaphthalene in this application helps in the accurate simulation and optimization of chemical processes .

Application 5: Synthesis of Diverse Dihydronaphtho[1,2-b]furans

  • Summary of the Application: 1,4-Dihydronaphthalene is used in the synthesis of diverse dihydronaphtho[1,2-b]furans . These compounds are formed in good yields along with smaller amounts of by-products .
  • Methods of Application: The synthesis involves a reaction between 1,4-naphthoquinones and olefins in the presence of ceric ammonium nitrate in CH3CN at room temperature for 20–30 min via a formal [3 + 2] cycloaddition reaction .
  • Results or Outcomes: The methodology was used successfully to synthesize diverse dihydronaphtho[1,2-b]furans .

Application 6: Thermo Data Engine (TDE) for Pure Compounds

  • Summary of the Application: 1,4-Dihydronaphthalene is used in the Thermo Data Engine (TDE) for pure compounds . This application is significant for the study of thermophysical properties of pure compounds .
  • Results or Outcomes: The use of 1,4-Dihydronaphthalene in this application helps in the accurate determination of thermophysical properties of pure compounds .

Safety And Hazards

When handling 1,4-Dihydronaphthalene, avoid dust formation, breathing mist, gas, or vapors . Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The dearomative functionalization reactions of 1,4-Dihydronaphthalene represent an important strategy for the synthesis of valuable three-dimensional molecules from simple planar aromatics . The application of endocyclic C=C bonds of heteroarenes as non-classic olefins has enabled a number of efficient dearomative difunctionalization reactions .

properties

IUPAC Name

1,4-dihydronaphthalene
Source PubChem
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InChI

InChI=1S/C10H10/c1-2-6-10-8-4-3-7-9(10)5-1/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPIVZHYVSCYLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9060607
Record name 1,4-Dihydronaphthalene
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Molecular Weight

130.19 g/mol
Source PubChem
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Product Name

1,4-Dihydronaphthalene

CAS RN

612-17-9
Record name 1,4-Dihydronaphthalene
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Record name 1,4-Dihydronaphthalene
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Record name 1,4-Dihydronaphthalene
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Record name Naphthalene, 1,4-dihydro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,610
Citations
R Caple, GMS Chen, JD Nelson - The Journal of Organic …, 1971 - ACS Publications
The addition of n-butyllithium and íerí-butyllithium to 1, 4-dihydronaphthalene 1, 4-eredo-oxide (3) proceeds smoothly with concurrentcleavage to produce, after hydrolysis, the …
Number of citations: 65 pubs.acs.org
GR Ziegler, GS Hammond - Journal of the American Chemical …, 1968 - ACS Publications
(1) Mechanisms of Photochemical Reactions in Solution. LI. Part L: LM Stephenson and GS Hammond, Pure Appl. Chem., in press. are thought to proceed through an excited state …
Number of citations: 54 pubs.acs.org
RI Kaiser, DSN Parker, F Zhang… - The Journal of …, 2012 - ACS Publications
The crossed beam reactions of the phenyl radical (C 6 H 5 , X 2 A 1 ) with 1,3-butadiene (C 4 H 6 , X 1 A g ) and D6-1,3-butadiene (C 4 D 6 , X 1 A g ) as well as of the D5-phenyl radical (…
Number of citations: 67 pubs.acs.org
P Sims - Biochemical Journal, 1965 - ncbi.nlm.nih.gov
1, 4-Epoxy-1, 4-dihydronaphthalene is converted by rats into 1, 4: 2, 3-diepoxy-1, 2, 3, 4-tetrahydronaphthalene, which was isolated from the urine. The synthesis of the diepoxide is …
Number of citations: 18 www.ncbi.nlm.nih.gov
EA Braude, LM Jackman, RP Linstead - Journal of the Chemical …, 1954 - pubs.rsc.org
The dehydrogenation of 1: 4-dihydronaphthalene by quinones has been studied kinetically in phenetole and other solvents in the range 50-160". The principal findings are:(i) The …
Number of citations: 26 pubs.rsc.org
GR Ziegler - Journal of the American Chemical Society, 1969 - ACS Publications
The title reaction has been shown to proceed via an oxaquadricyclic intermediate. The quantum yield for benz [/] oxepin formation is 0.10±0.01. Quenching studies indicate that the benz …
Number of citations: 71 pubs.acs.org
AM Jeffery, HJC Yeh, DM Jerina - The Journal of Organic …, 1974 - ACS Publications
Acid-Catalyzed Isomerization of Octalin 29. A pure sample of octalin 29 (0.5 g, 2.5 mmol) was treated with acetic acid (4 g) containing sulfuric acid (1 g) at 40. Samples were removed …
Number of citations: 29 pubs.acs.org
T Yamamoto, Y Akai, M Suginome - Angewandte Chemie, 2014 - Wiley Online Library
Post‐polymerization CH activation of poly(quinoxaline‐2,3‐diyl)‐based helically chiral phosphine ligands (PQXphos) with palladium(II) acetate afforded chiral phosphapalladacycles …
Number of citations: 84 onlinelibrary.wiley.com
A Menzek, L Kelebekli, A Altundaş… - Helvetica Chimica …, 2008 - Wiley Online Library
The reaction of 1,4‐dihydro‐1,4‐epoxynaphthalene with cyclooctatetraene at 130±5 for 14 days gave the four products 2a,3,3a,4,9,9a,10,10a‐octahydro‐4,9‐epoxy‐3,10‐…
Number of citations: 18 onlinelibrary.wiley.com
PW Rabideau - Accounts of Chemical Research, 1978 - ACS Publications
As evidenced by coverage in classic tests on stereo-chemistry, 1 muchof our information concerning the conformational analysis of carbocyclic rings has tra-ditionally been based on (…
Number of citations: 121 pubs.acs.org

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